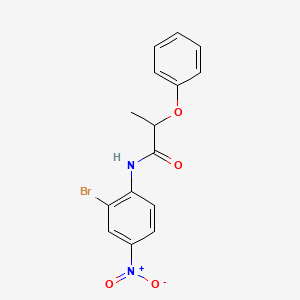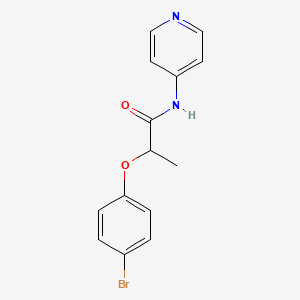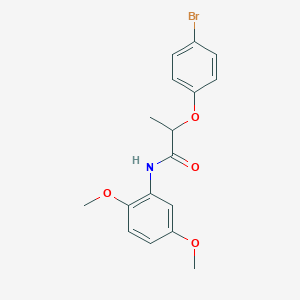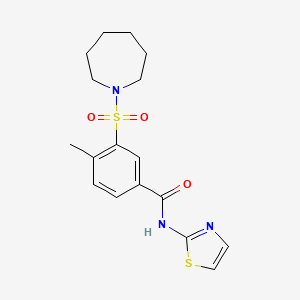![molecular formula C19H21N3O5S B4113245 1-[(4-methylphenyl)sulfonyl]-N-(2-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4113245.png)
1-[(4-methylphenyl)sulfonyl]-N-(2-nitrophenyl)-4-piperidinecarboxamide
Overview
Description
1-[(4-methylphenyl)sulfonyl]-N-(2-nitrophenyl)-4-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C21H22N4O5S, and is commonly referred to as MNPA. MNPA is a member of the piperidinecarboxamide family of compounds, which have been found to have a variety of biological activities.
Mechanism of Action
The mechanism of action of MNPA is related to its ability to inhibit the dopamine transporter. This transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, MNPA increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of MNPA are related to its ability to modulate dopamine signaling in the brain. This can lead to a variety of effects on behavior and physiology, depending on the specific brain region and cell types involved. Some of the known effects of MNPA include increased locomotor activity, enhanced reward processing, and improved cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MNPA in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, MNPA also has some limitations, such as its relatively short half-life and the potential for off-target effects at high concentrations.
Future Directions
There are many potential future directions for research on MNPA. One promising avenue is the development of novel MNPA analogs with improved pharmacokinetic properties and selectivity for the dopamine transporter. Another area of research is the use of MNPA in combination with other compounds to target multiple aspects of dopamine signaling in the brain. Finally, MNPA could also be used as a tool for studying the role of dopamine in other physiological systems, such as the immune system or the cardiovascular system.
Scientific Research Applications
MNPA has been extensively studied for its potential applications in scientific research. One of the most promising applications of MNPA is in the field of neuroscience. MNPA has been found to be a potent and selective inhibitor of the dopamine transporter, which is a key protein involved in the regulation of dopamine levels in the brain. This makes MNPA a valuable tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(2-nitrophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-14-6-8-16(9-7-14)28(26,27)21-12-10-15(11-13-21)19(23)20-17-4-2-3-5-18(17)22(24)25/h2-9,15H,10-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLXZXHHNNYMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)sulfonyl-N-(2-nitrophenyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4113165.png)
![1-benzyl-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B4113168.png)
![2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4113171.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4113188.png)



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4113223.png)

![2-(4-chloro-2-methyl-5-{[(2-phenylethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4113232.png)
![1-[4-(1-adamantyl)-2-methoxybenzoyl]-1H-imidazole](/img/structure/B4113236.png)
